2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with various functional groups, making it a versatile scaffold for drug development and other scientific research.
Biochemical Analysis
Biochemical Properties
Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . These compounds interact with the enzyme acetylcholinesterase, inhibiting its activity and thereby modulating the levels of the neurotransmitter acetylcholine .
Cellular Effects
Related compounds have been shown to influence cell function by modulating neurotransmitter levels .
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, potentially affecting various cellular processes .
Preparation Methods
The synthesis of 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .
Scientific Research Applications
2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studying biological processes and interactions at the molecular level.
Industry: The compound’s unique properties make it useful in the development of industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar compounds to 2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives The uniqueness of this compound lies in its specific functional groups, which confer distinct properties and potential applications .
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-17-22(28-15-13-27(14-16-28)21-11-7-4-8-12-21)29-24(25-18)23(19(2)26-29)20-9-5-3-6-10-20/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUFQLZDKCKXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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